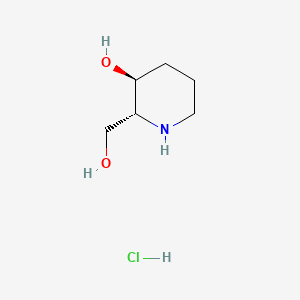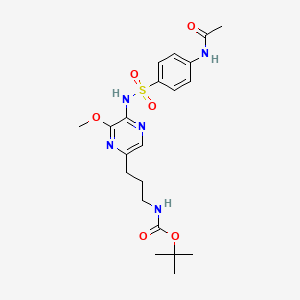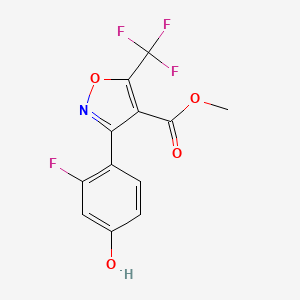
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (MFH-TFC) is a novel compound with potential applications in the field of scientific research. The compound has a wide range of properties that make it suitable for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate and its derivatives demonstrate significant antimicrobial properties. For instance, a study by Banpurkar, Wazalwar, & Perdih (2018) on azo dyes derived from 3-Methyl-4 H -isoxazol-5-one, a close relative of this compound, showed antibacterial and antifungal activity, particularly against Staphylococcus aureus.
Structural and Spectral Studies : The compound and its related isoxazoles have been extensively studied for their structural and spectral properties. For example, Boulton & Katritzky (1961) investigated the tautomerism of 5-hydroxyisoxazoles, which provided insight into the chemical behavior of similar compounds.
Synthetic Precursor for Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds. Research by Roy, Rajaraman, & Batra (2004) highlighted the role of methyl isoxazole carboxylate in the synthesis of isoxazole-fused heterocycles.
Potential in Drug Synthesis : Although the requirements exclude drug use and dosage, it's worth noting that compounds similar to this compound have been studied for their potential in drug synthesis. For instance, Patterson, Cheung, & Ernest (1992) synthesized a related compound as a prodrug for anti-inflammatory agents.
Application in Cancer Research : Some derivatives have shown promise in cancer research. Karthikeyan, Solomon, Lee, & Trivedi (2017) synthesized compounds with a 5-fluoro-2-hydroxyphenyl substituent, exhibiting significant antiproliferative effects against breast cancer cell lines.
Fluorination Studies : The compound's fluorinated structure has been a focus of study, as seen in research by Ohtsuka, Uraguchi, Yamamoto, Tokuhisa, & Yamakawa (2012), who investigated the trifluoromethylation of 1,3-dicarbonyl compounds.
Difluoromethylation of Aromatic Isoxazoles : Research on difluoromethylation, a process related to the compound's chemistry, has been conducted. Shibata (2014) explored the difluoromethylation of aromatic isoxazoles, which is relevant to the compound's chemical class.
Potential in Pesticide Development : The compound's structure has been studied in the context of developing novel pesticides. Zuo, Mi, Fan, Zheng, Zhang, Wang, & Yang (2010) synthesized derivatives containing similar structural elements for potential use in pesticide development.
Propiedades
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHITOQOQAJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)
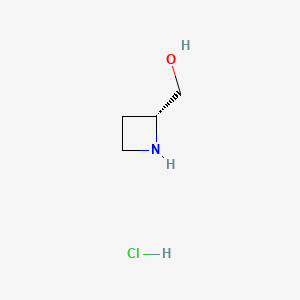
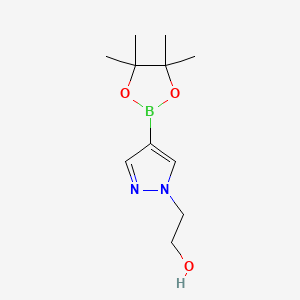


![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

